(+)-Anti-bpde

概要

説明

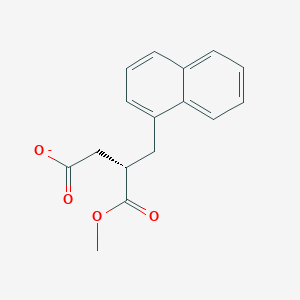

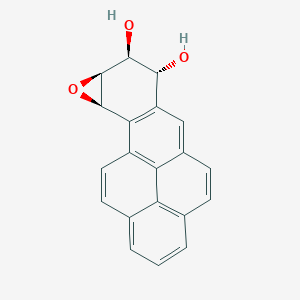

(+)-Anti-benzo[a]pyrene diol epoxide, commonly known as (+)-Anti-bpde, is a highly reactive metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its potent mutagenic and carcinogenic properties. It is formed through the metabolic activation of benzo[a]pyrene, which is found in tobacco smoke, grilled foods, and environmental pollutants. This compound is known for its ability to form DNA adducts, leading to mutations and potentially contributing to cancer development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Anti-bpde typically involves the following steps:

Oxidation of Benzo[a]pyrene: Benzo[a]pyrene is first oxidized to benzo[a]pyrene-7,8-dihydrodiol using enzymes such as cytochrome P450.

Epoxidation: The dihydrodiol is then further oxidized to form the diol epoxide. This step is often catalyzed by enzymes like epoxide hydrolase.

Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound is not common due to its highly reactive and hazardous nature. it can be synthesized in specialized laboratories equipped with the necessary safety measures to handle such toxic compounds.

化学反応の分析

Types of Reactions

(+)-Anti-bpde undergoes several types of chemical reactions, including:

DNA Adduct Formation: The most significant reaction is its ability to form covalent bonds with DNA, leading to the formation of DNA adducts.

Hydrolysis: It can undergo hydrolysis to form dihydrodiol derivatives.

Oxidation and Reduction: this compound can be further oxidized or reduced under specific conditions.

Common Reagents and Conditions

DNA Adduct Formation: This reaction typically occurs in the presence of DNA and physiological conditions (pH 7.4, 37°C).

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction pathway.

Major Products Formed

DNA Adducts: The primary products are DNA adducts, which can lead to mutations.

Dihydrodiol Derivatives: Hydrolysis results in the formation of dihydrodiol derivatives.

科学的研究の応用

(+)-Anti-bpde has several scientific research applications, including:

Cancer Research: It is extensively used to study the mechanisms of carcinogenesis and the role of DNA adducts in cancer development.

Mutagenicity Studies: Researchers use this compound to investigate the mutagenic potential of environmental pollutants.

Drug Development: It serves as a model compound for developing inhibitors that can prevent DNA adduct formation.

Environmental Toxicology: this compound is used to assess the toxicological impact of polycyclic aromatic hydrocarbons in the environment.

作用機序

The mechanism of action of (+)-Anti-bpde involves its interaction with DNA. The compound forms covalent bonds with the nucleophilic sites on DNA, particularly at the N2 position of guanine. This results in the formation of DNA adducts, which can cause mutations during DNA replication. The presence of these adducts can lead to errors in the genetic code, potentially resulting in uncontrolled cell growth and cancer.

類似化合物との比較

Similar Compounds

(-)-Anti-benzo[a]pyrene diol epoxide: The enantiomer of (+)-Anti-bpde, which has similar properties but different stereochemistry.

(+)-Syn-benzo[a]pyrene diol epoxide: Another diol epoxide isomer with different spatial arrangement.

(-)-Syn-benzo[a]pyrene diol epoxide: The enantiomer of (+)-Syn-bpde.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and the type of DNA adducts it forms. This stereochemistry plays a crucial role in determining the biological effects and mutagenic potential of the compound.

特性

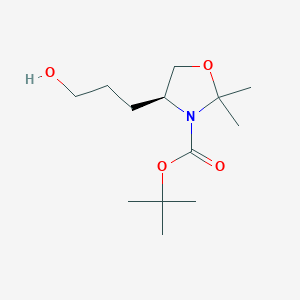

IUPAC Name |

(3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEPMTIXHXSFOR-WCIQWLHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040967 | |

| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63323-31-9, 58917-67-2 | |

| Record name | (+)-BPDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63323-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BPDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58917-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene diolepoxide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063323319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0951YSJ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZT81YA9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (+)-Anti-BPDE primarily targets DNA. It forms covalent bonds with the exocyclic amino group of guanine residues, creating adducts. [, , , , , ]

A: The this compound-DNA adducts distort the DNA structure, interfering with replication and transcription. [, , , , , ] This can lead to mutations, including those in genes like TP53 and K-ras, which are crucial for regulating cell growth and preventing tumor formation. [, , , , , ]

A: Yes, the interaction is highly stereospecific. The (+)-enantiomer of Anti-BPDE is more tumorigenic and mutagenic than its (-) counterpart due to differences in how they bind to DNA and the resulting adduct conformations. [, , , , , ]

A: Yes, research shows a strong sequence dependence. For example, this compound exhibits a preference for binding to guanine flanked by cytosines (CGC) and sequences containing consecutive guanines. [, , , , , , , ] The presence of adenine and thymine base pairs near the binding site can influence the adduct conformation and subsequent biological effects. [, , , ]

A: While DNA is the primary target, studies show that this compound can also bind to RNA and proteins, although the biological significance of these interactions is less understood. [, ]

ANone: this compound has a molecular formula of C20H14O2 and a molecular weight of 298.32 g/mol.

A: Various spectroscopic methods, including UV absorbance, fluorescence spectroscopy, and circular dichroism (CD), have been used to characterize this compound and its interactions with DNA. [, , , , , , , ] For example, changes in the UV absorbance and CD spectra indicate adduct formation and provide information about the orientation of the BPDE molecule relative to the DNA helix. [, , ] Fluorescence spectroscopy provides insights into the conformation and microenvironment of the BPDE-DNA adducts. [, , , ]

A: this compound is highly reactive in aqueous solutions and undergoes hydrolysis to form less reactive tetraols. [, ] This hydrolysis can be influenced by factors such as pH, temperature, and the presence of buffer components. [, ]

A: Yes, computational chemistry and molecular modeling have been employed to investigate the interactions of this compound with DNA. [, , ] These studies provide insights into the preferred binding sites, adduct conformations, and the influence of DNA sequence on adduct formation. [, , ]

A: Computational modeling has helped explain the preferential binding of this compound to specific DNA sequences and the formation of different adduct conformations. [, , ] These studies have also shed light on the role of specific amino acids in the active sites of GST enzymes that contribute to their differential activities toward this compound. [, ]

A: Structural modifications, particularly changes in stereochemistry, significantly influence the biological activity of BPDE. The this compound enantiomer is significantly more carcinogenic and mutagenic than its (-)-anti-BPDE counterpart due to differences in their binding affinities to DNA and the resulting adduct conformations. [, , , , , ]

A: Due to its high reactivity in aqueous solutions, handling and storage of this compound often require specific conditions, such as low temperatures and the use of organic solvents like tetrahydrofuran. [, ]

ANone: this compound is a highly potent carcinogen and mutagen. Therefore, strict safety regulations and handling protocols are necessary when working with this compound.

ANone: While the provided research focuses primarily on this compound's interaction with DNA and its metabolic fate, further investigations might explore its broader biological impact, including detailed pharmacokinetic and pharmacodynamic properties, potential for resistance mechanisms, and long-term toxicological consequences.

A: Research on this compound involves a multidisciplinary approach, combining expertise from organic chemistry, biochemistry, molecular biology, toxicology, and computational chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , ] For example, organic chemists synthesize site-specifically modified oligonucleotides for studying structure-function relationships and DNA adduct conformation. [, , ] Biochemists characterize the enzymes (GSTs) involved in this compound detoxification, while toxicologists investigate its carcinogenic and mutagenic effects in cells and animal models. [, , , , , , , , ] Computational chemists model the interactions of this compound with DNA and enzymes to understand the molecular basis of its activity and detoxification mechanisms. [, , , , ] This collaborative approach allows for a comprehensive understanding of this important environmental carcinogen.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)